molecular formula C45H78O20 B1255063 [(1S,3R,4S,5S,6R,8S,10R,11S,12S,13R,15R,17S,29R,30S,31S,33R)-4,5,11,12-tetrahydroxy-6-(hydroxymethyl)-13,31-dimethyl-27-oxo-17-pentyl-30-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,7,9,14,16,28,32-heptaoxatetracyclo[27.3.1.03,8.010,15]tritriacontan-33-yl] (2S)-2-methylbutanoate

[(1S,3R,4S,5S,6R,8S,10R,11S,12S,13R,15R,17S,29R,30S,31S,33R)-4,5,11,12-tetrahydroxy-6-(hydroxymethyl)-13,31-dimethyl-27-oxo-17-pentyl-30-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,7,9,14,16,28,32-heptaoxatetracyclo[27.3.1.03,8.010,15]tritriacontan-33-yl] (2S)-2-methylbutanoate

Cat. No.: B1255063
M. Wt: 939.1 g/mol
InChI Key: QHKWTUIZHFKQCZ-QXVRPKQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1S,3R,4S,5S,6R,8S,10R,11S,12S,13R,15R,17S,29R,30S,31S,33R)-4,5,11,12-tetrahydroxy-6-(hydroxymethyl)-13,31-dimethyl-27-oxo-17-pentyl-30-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,7,9,14,16,28,32-heptaoxatetracyclo[27.3.1.03,8.010,15]tritriacontan-33-yl] (2S)-2-methylbutanoate is a natural product found in Ipomoea orizabensis and Convolvulus scammonia with data available.

Scientific Research Applications

Solubility Studies in Ethanol-Water Solutions

The solubility of saccharides, including compounds structurally similar to the specified chemical, in ethanol-water mixtures was studied. This research is significant in understanding the solubility behavior of complex saccharides in various solvents, which is essential in pharmaceutical and chemical industries for drug formulation and chemical synthesis (Gong, Wang, Zhang, & Qu, 2012).

Asymmetric Synthesis of Complex Molecules

Research on the asymmetric synthesis of complicated bicyclic and tricyclic polypropanoates demonstrates advanced techniques in organic chemistry, contributing to the synthesis of complex molecular structures that could be analogous to the specified compound. These methodologies are crucial for developing new pharmaceuticals and materials (Marchionni & Vogel, 2001).

Stereoselective Synthesis in Organic Chemistry

The stereoselective synthesis of various polyhydroxylated compounds, including pentols and anhydrohepturonic acid derivatives, highlights the importance of precision in molecular construction in organic chemistry. Such research is fundamental for the development of stereospecific drugs and molecules in medical and chemical research (Gerber & Vogel, 2001).

Development of New Antibacterial and Antifungal Agents

The synthesis and study of triorganotin(IV) derivatives of sodium deoxycholate reveal potential applications in developing new antibacterial and antifungal agents. This research intersects with medicinal chemistry, showcasing the possibility of creating novel drugs to combat microbial infections (Shaheen, Ali, Rosario, & Shah, 2014).

Properties

Molecular Formula

C45H78O20

Molecular Weight

939.1 g/mol

IUPAC Name

[(1S,3R,4S,5S,6R,8S,10R,11S,12S,13R,15R,17S,29R,30S,31S,33R)-4,5,11,12-tetrahydroxy-6-(hydroxymethyl)-13,31-dimethyl-27-oxo-17-pentyl-30-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,7,9,14,16,28,32-heptaoxatetracyclo[27.3.1.03,8.010,15]tritriacontan-33-yl] (2S)-2-methylbutanoate

InChI

InChI=1S/C45H78O20/c1-7-9-15-18-26-19-16-13-11-10-12-14-17-20-28(47)61-39-36(63-42-35(54)32(51)29(48)23(4)56-42)25(6)58-45(40(39)62-41(55)22(3)8-2)65-38-34(53)31(50)27(21-46)60-44(38)64-37-33(52)30(49)24(5)57-43(37)59-26/h22-27,29-40,42-46,48-54H,7-21H2,1-6H3/t22-,23+,24+,25-,26-,27+,29+,30+,31+,32-,33-,34-,35+,36-,37+,38+,39+,40+,42-,43-,44-,45-/m0/s1

InChI Key

QHKWTUIZHFKQCZ-QXVRPKQISA-N

Isomeric SMILES

CCCCC[C@H]1CCCCCCCCCC(=O)O[C@@H]2[C@H]([C@@H](O[C@H]([C@@H]2OC(=O)[C@@H](C)CC)O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@@H]4[C@H]([C@@H]([C@H](O[C@H]4O1)C)O)O)CO)O)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C)O)O)O

Canonical SMILES

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)O)O)O

Synonyms

11-(O-glucopyranosyl-(1-4)-O-6-deoxy-2-O-(2-methyl-1-oxobutyl)mannopyranosyl-(1-2)-glucopyranosyl-(1-2)-6-deoxyglucopyranosyl)oxy-11-hydroxyhexadecanoic acid, intramol 1,3'''-ester
scammonin II

Origin of Product

United States

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